molecular formula C15H18ClN3O B11113468 (5-chloro-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone

(5-chloro-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B11113468
M. Wt: 291.77 g/mol
InChI Key: ZOCFDPXVIYLYCH-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-ethylpiperazine-1-carbonyl)-1H-indole is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, an indole ring, and an ethylpiperazine moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 5-chloro-2-(4-ethylpiperazine-1-carbonyl)-1H-indole typically involves multiple steps, including the formation of the indole ring and the introduction of the chloro and ethylpiperazine groups. The synthetic route may involve the following steps:

    Formation of the Indole Ring: This can be achieved through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethylpiperazine Group: This step involves the reaction of the indole derivative with ethylpiperazine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Chloro-2-(4-ethylpiperazine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-(4-ethylpiperazine-1-carbonyl)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-ethylpiperazine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-Chloro-2-(4-ethylpiperazine-1-carbonyl)-1H-indole can be compared with other similar compounds, such as:

    5-Chloro-2-(4-methylpiperazine-1-carbonyl)-1H-indole: Similar structure but with a methyl group instead of an ethyl group.

    5-Bromo-2-(4-ethylpiperazine-1-carbonyl)-1H-indole: Similar structure but with a bromo group instead of a chloro group.

    2-(4-Ethylpiperazine-1-carbonyl)-1H-indole: Lacks the chloro group.

Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

(5-chloro-1H-indol-2-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H18ClN3O/c1-2-18-5-7-19(8-6-18)15(20)14-10-11-9-12(16)3-4-13(11)17-14/h3-4,9-10,17H,2,5-8H2,1H3

InChI Key

ZOCFDPXVIYLYCH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl

solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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